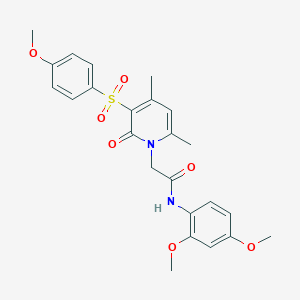

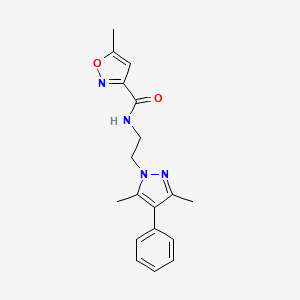

N-(2,4-dimethoxyphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

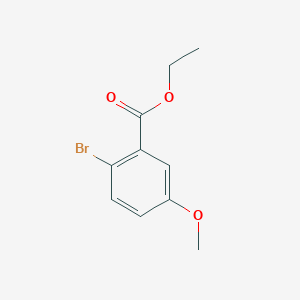

N-(2,4-dimethoxyphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H26N2O7S and its molecular weight is 486.54. The purity is usually 95%.

BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

A compound closely related to N-(2,4-dimethoxyphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide demonstrated significant anticancer activities. Specifically, a derivative of this compound exhibited high activity against certain cancer cell lines, such as CNS Cancer subpanel, Non-Small Cell Lung Cancer, and pleural mesothelioma, suggesting its potential as a lead compound for further antitumor studies (Zyabrev et al., 2022).

Antibacterial and Anti-enzymatic Potential

Another related compound showed notable antibacterial and anti-enzymatic properties. The compound was specifically effective against gram-negative bacterial strains and demonstrated low potential against lipoxygenase enzyme, indicating its potential utility in addressing bacterial infections (Nafeesa et al., 2017).

Chemiluminescence and Stability

A study exploring the base-induced decomposition of dioxetanes, which are structurally similar to the queried compound, revealed insights into their chemiluminescence properties. These findings are relevant in the context of developing stable compounds for various applications, including potentially as diagnostic tools or in imaging (Watanabe et al., 2010).

Anticonvulsant Effects

Derivatives of the compound have been studied for their anticonvulsant activities. Certain compounds within this category demonstrated significant effects in preventing convulsions, suggesting their potential application in the treatment of epilepsy or related neurological disorders (Farag et al., 2012).

Anticancer Agent Modification

Modifications of related compounds have been explored for enhanced anticancer effects and reduced toxicity. For instance, replacing the acetamide group in a similar compound with an alkylurea moiety resulted in potent antiproliferative activities and reduced oral toxicity, indicating potential for more effective and safer cancer therapies (Wang et al., 2015).

Pharmacokinetic Studies

Pharmacokinetic studies on analogs of this compound revealed extensive metabolization and identified various metabolites. Understanding the metabolism of such compounds is crucial for developing effective and safe pharmaceuticals (Fujimaki et al., 1990).

Sulfonyl Group Incorporation in Synthesis

The incorporation of the sulfonyl group in related compounds has been studied, showing its impact on the properties and potential applications of these compounds in medical and chemical research (Chhakra et al., 2019).

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O7S/c1-15-12-16(2)26(14-22(27)25-20-11-8-18(32-4)13-21(20)33-5)24(28)23(15)34(29,30)19-9-6-17(31-3)7-10-19/h6-13H,14H2,1-5H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOWIQYZYVFQKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2411843.png)

![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2411845.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2411852.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2411854.png)

![2-Cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2411857.png)